molecular formula C9H8N2O3S B15211643 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide CAS No. 61367-54-2

2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B15211643
CAS No.: 61367-54-2
M. Wt: 224.24 g/mol
InChI Key: XTPKKKRQGVLHIV-UHFFFAOYSA-N
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Description

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide is a heterocyclic compound that features both furan and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide typically involves the formation of the furan and thiazole rings followed by their coupling. One common method involves the reaction of 5-hydroxymethylfurfural with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The furan and thiazole rings play a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide is unique due to the combination of furan and thiazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

61367-54-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H8N2O3S/c10-8(13)7-3-11-9(15-7)6-2-1-5(4-12)14-6/h1-3,12H,4H2,(H2,10,13)

InChI Key

XTPKKKRQGVLHIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=NC=C(S2)C(=O)N)CO

Origin of Product

United States

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